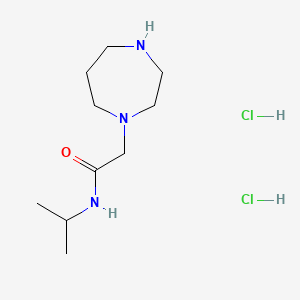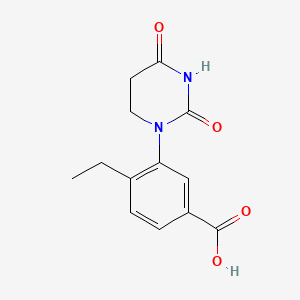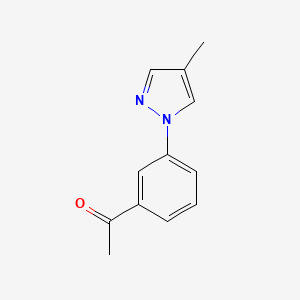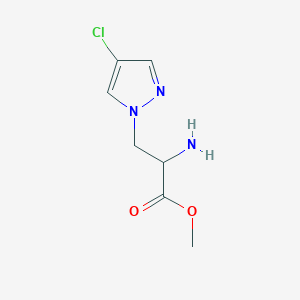
Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with methyl 2-amino-3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoate
- Methyl 2-amino-3-(4-fluoro-1h-pyrazol-1-yl)propanoate
- Methyl 2-amino-3-(4-methyl-1h-pyrazol-1-yl)propanoate
Uniqueness
Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H10ClN3O2 |
|---|---|
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
methyl 2-amino-3-(4-chloropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C7H10ClN3O2/c1-13-7(12)6(9)4-11-3-5(8)2-10-11/h2-3,6H,4,9H2,1H3 |
InChI-Schlüssel |
FARZUHFTCDEAOG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CN1C=C(C=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)



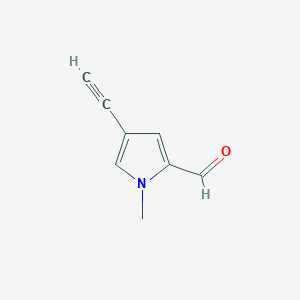
![6-Nitroso-6-azaspiro[2.5]octane](/img/structure/B13487339.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate](/img/structure/B13487342.png)
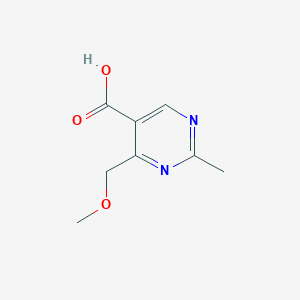
![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)


